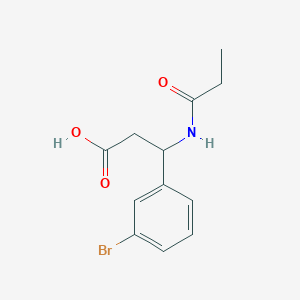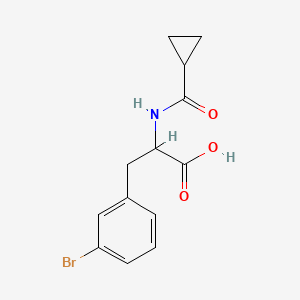![molecular formula C12H11ClN2O3 B7628138 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid, also known as CMPA, is a pyrazole derivative with potential anti-inflammatory and analgesic properties. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation.
作用机制
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid is its potential therapeutic applications in various diseases, including cancer and arthritis. It also has a favorable safety profile, making it a potentially attractive candidate for further development. However, one of the limitations of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid is its relatively low potency compared to other anti-inflammatory and analgesic drugs.
未来方向
There are several future directions for the study of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid. One potential direction is the development of more potent analogs of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid with improved therapeutic efficacy. Another potential direction is the investigation of the mechanism of action of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid in more detail, which could lead to the identification of new targets for the treatment of inflammatory and cancerous diseases. Finally, the potential use of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid in combination with other drugs for the treatment of various diseases could also be explored.
合成方法
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid can be synthesized by the reaction of 3-chloro-4-methoxyphenylhydrazine with ethyl 2-bromoacetate, followed by hydrolysis of the resulting ester with sodium hydroxide. The final product is obtained by acidification of the reaction mixture.
科学研究应用
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of arthritis and other inflammatory diseases. 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-11-3-2-8(4-10(11)13)9-5-14-15(6-9)7-12(16)17/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLKWRFUFUCJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=C2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)


![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)

![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)




![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)